1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one
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Overview
Description
1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a chloro group, a methylphenyl group, and a trifluoromethylphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with chloroacetone in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reaction conditions, such as heating and purification, to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-methylphenyl)-2-phenylethanone: Similar structure but lacks the trifluoromethyl group.
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one: Similar structure but lacks the trifluoromethyl group.
Uniqueness
1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both a chloro group and a trifluoromethyl group, which can impart distinct chemical and physical properties
Properties
CAS No. |
90176-76-4 |
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Molecular Formula |
C17H14ClF3O |
Molecular Weight |
326.7 g/mol |
IUPAC Name |
1-chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C17H14ClF3O/c1-11-5-7-13(8-6-11)16(18)15(22)10-12-3-2-4-14(9-12)17(19,20)21/h2-9,16H,10H2,1H3 |
InChI Key |
NNOAICKYKANTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)CC2=CC(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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